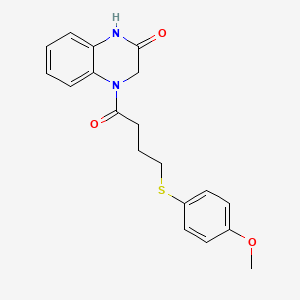
4-(4-((4-methoxyphenyl)thio)butanoyl)-3,4-dihydroquinoxalin-2(1H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(4-((4-methoxyphenyl)thio)butanoyl)-3,4-dihydroquinoxalin-2(1H)-one is a chemical compound that has been studied for its potential use in scientific research. This compound has been found to have properties that may be useful in a variety of research applications, including in the fields of biochemistry and physiology. In We will also discuss future directions for research on this compound.
Applications De Recherche Scientifique
Antioxidant Analysis in Food
The analysis of phenolic antioxidants, such as Propyl gallate and Butylated Hydroxyanisole (BHA), in food products is a critical application. Techniques like reversed-phase HPLC with photodiode array detection have been developed for quantifying these compounds in dry foods. Such methodologies are essential for ensuring food safety and compliance with local legislations regarding antioxidant use in food products (Perrin & Meyer, 2002).
Synthetic Antioxidants in Edible Oils
The determination of synthetic antioxidants, including BHA and BHT, in edible vegetable oils represents another significant application. GC–MS methods have been developed for the simultaneous determination of these antioxidants, showcasing the importance of such analyses in ensuring the quality and safety of food oils (Guo et al., 2006).
Antimicrobial and Antifolate Properties
Research into the antimicrobial activity of N-substituted-β-amino acid derivatives, containing quinoxaline moieties, has demonstrated significant activity against various microorganisms. Such studies highlight the potential for developing new antimicrobial agents (Mickevičienė et al., 2015).
Dual Inhibition of Cyclooxygenase and Lipoxygenase Pathways
The compound S 19812 is a notable example of a new class of pharmaceuticals that inhibits both cyclooxygenase and lipoxygenase pathways, demonstrating significant potential in the treatment of pain and inflammation. Such dual inhibitors offer a promising avenue for the development of new anti-inflammatory drugs (Tordjman et al., 2003).
Cytotoxicity and Anticancer Properties
The design and synthesis of acyl derivatives of quinone-based systems have shown potent cytotoxic activities against various cancer cell lines. These findings underscore the potential of such compounds in cancer therapy, highlighting the critical role of chemical synthesis in the development of new anticancer agents (Gomez-Monterrey et al., 2011).
Propriétés
IUPAC Name |
4-[4-(4-methoxyphenyl)sulfanylbutanoyl]-1,3-dihydroquinoxalin-2-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O3S/c1-24-14-8-10-15(11-9-14)25-12-4-7-19(23)21-13-18(22)20-16-5-2-3-6-17(16)21/h2-3,5-6,8-11H,4,7,12-13H2,1H3,(H,20,22) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JDNTXZIIMBPPKC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)SCCCC(=O)N2CC(=O)NC3=CC=CC=C32 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(5-methyl-4-oxo-6-(3-(o-tolyl)-1,2,4-oxadiazol-5-yl)thieno[2,3-d]pyrimidin-3(4H)-yl)-N-(4-methylbenzyl)acetamide](/img/structure/B2418902.png)
![N-benzyl-1-(furan-2-ylmethyl)-2-imino-5-oxo-2,5-dihydro-1H-dipyrido[1,2-a:2',3'-d]pyrimidine-3-carboxamide](/img/structure/B2418904.png)
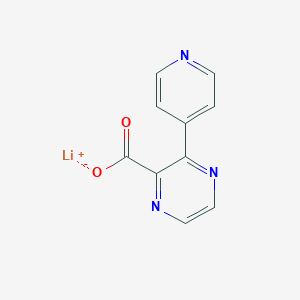


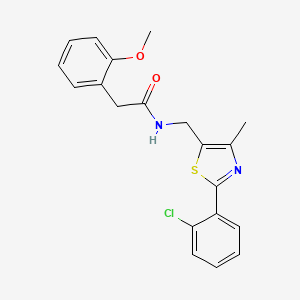
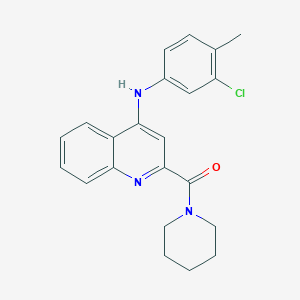
![N-[2-(5-Chlorothiophen-2-yl)-2-methoxyethyl]-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2418915.png)
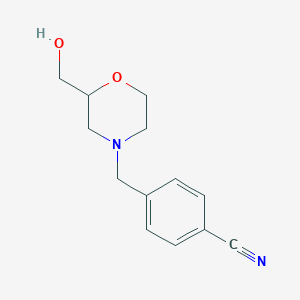
![(2,4-dimethoxyphenyl)(5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)methanone](/img/structure/B2418919.png)
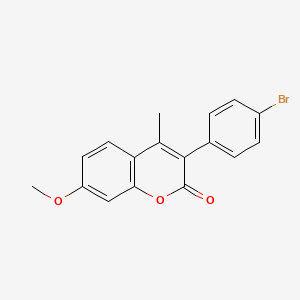
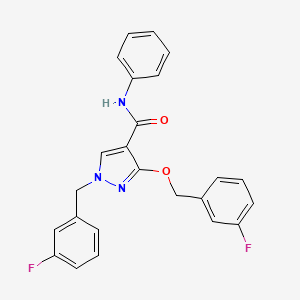
![3-[Methyl(phenylmethoxycarbonyl)amino]cyclobutane-1-carboxylic acid](/img/structure/B2418922.png)
![(6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-2-yl)(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)methanone](/img/structure/B2418923.png)